(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step often involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via functional group transformations, such as oxidation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride: A stereoisomer with different spatial arrangement of atoms.
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride: A related compound with a smaller bicyclic ring.
Uniqueness
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and ring size, which confer distinct chemical and biological properties. These features differentiate it from other bicyclic amines and make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-4-5(7)2-1-3-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPZLUEJMECES-PACXSXMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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